4-ethyl-N-(2-methoxyphenyl)benzamide

Description

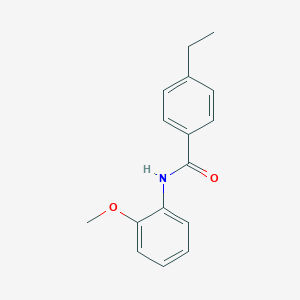

4-Ethyl-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by a 4-ethyl substitution on the benzoyl ring and a 2-methoxyphenyl group attached via an amide linkage. Benzamide derivatives are widely studied for their pharmacological versatility, including roles as radiotracers in neuroimaging (e.g., dopaminergic neurotransmission) , antimicrobial agents , and enzyme inhibitors . The ethyl group at the 4-position may influence lipophilicity and steric interactions, while the 2-methoxyphenyl moiety could modulate electronic effects and binding affinity .

Properties

CAS No. |

864409-07-4 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31g/mol |

IUPAC Name |

4-ethyl-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-12-8-10-13(11-9-12)16(18)17-14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

DHGLRGZHGLGAFK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Electron-Withdrawing Groups (EWGs): The nitro group in N-(2-methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide enhances HIV-1 Vif inhibitory activity compared to non-nitrated analogs. Meta-nitro substitution (vs. para) improves synthetic yield (86%) and potency, likely due to optimized steric and electronic interactions.

- Halogenation: Bromine in 4-bromo-N-(2-nitrophenyl)benzamide introduces crystallographic variability, affecting molecular packing and solubility. Chlorine in compound 14b enhances antimicrobial activity through increased electrophilicity.

- Piperazine Linkers: In p-MPPI , the piperazine-ethyl bridge and iodobenzamido group confer selectivity for 5-HT1A receptors, demonstrating how extended linkers modify receptor binding kinetics.

Receptor Targeting

- Dopamine Receptors: Fluorine-containing benzamides show enhanced binding to D3 dopamine receptors due to fluorine’s electronegativity and small size. The ethyl group in this compound may similarly fine-tune lipophilicity for CNS penetration.

- 5-HT1A Receptors: p-MPPI antagonizes both pre- and postsynaptic 5-HT1A receptors without partial agonist effects, contrasting with earlier benzamides that exhibited mixed activity.

Enzyme and Pathogen Inhibition

- HIV-1 Vif Inhibitors: Sulfonyl and nitro groups in 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide disrupt viral protein interactions, demonstrating IC50 values below 1 µM.

- Antimicrobial Activity: Thiazolidinone and thioacetamido substituents (e.g., compound 14b ) increase membrane permeability and target engagement in Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.